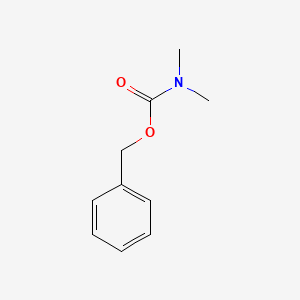

ベンジルジメチルカルバメート

概要

説明

Benzyl dimethylcarbamate is a compound with the CAS Number: 10507-52-5 . It has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines has been reported . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields .

Molecular Structure Analysis

Benzyl dimethylcarbamate contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Physical and Chemical Properties Analysis

Benzyl dimethylcarbamate is a liquid at room temperature . The physical properties of such compounds are determined by their chemistry, which directly contributes to their interaction with biological environments .

科学的研究の応用

- ベンジルジメチルカルバメートは、新しい高エネルギー密度材料の探索において関連しています。 化学者と材料科学者は、それがケージドニトラミン、特にアザおよびオキサアザイソワーツィタンの前駆体としての可能性を探求しています 。これらの化合物は、高いエネルギー含有量を示し、推進剤や爆薬などの用途に不可欠です。

- 研究者は、ベンジルカルバメートとグリオキサールの酸触媒縮合を調査しました。この反応は、さまざまな極性プロトン性および非プロトン性溶媒中で起こります。 このカスケード縮合中に、新しいプロセスが発見されましたが、ケージド化合物の形成にはいくつかの障害がありました 。これらのメカニズムを理解することで、新規合成経路の設計に役立ちます。

- 縮合の初期段階で、N、N'-ビス(カルボベンゾキシ)-3,6-ジアミノ-1,4-ジオキサン-2,5-ジオールと呼ばれる環状化合物が形成されます。 この化合物は、アミド基よりもアルコール基の方が容易に縮合するため、生じます 。これらの中間体を調査することで、反応経路を明らかにすることができます。

- さまざまな溶媒は、縮合プロセスにおいて異なる役割を果たします。 ベンジルカルバメートと反応するものもあれば、副反応を促進するもの、中間体の沈殿を促進するものもあります 。たとえば、DMSOは反応を不活性化しますが、CH3CNは反応を活性化します。

- 研究者は、縮合中に形成された副生成物を単離して同定しました。 これらの不純物を理解することは、合成プロセスを最適化するために不可欠です .

- ベンジルジメチルカルバメートは、ホスゲンフリーフローシステムで合成できます。 研究者は、さまざまなアミンとジメチルカーボネートを用いたそのカルバモイル化プロセスを探求しました 。この方法は、カルバメートを生成するための持続可能で効率的なアプローチを提供します。

高エネルギー密度材料(HEDMs)

カスケード縮合反応

環状化合物の形成

溶媒効果

副生成物の同定

カルバメートのフロー合成

Safety and Hazards

将来の方向性

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines is a promising area of research . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields, indicating potential for further exploration .

作用機序

Target of Action

Benzyl dimethylcarbamate, a type of carbamate, is designed to interact with its targets in a specific manner . Carbamates are known to be used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . In the case of benzyl-substituted carbamylated tryptamine derivatives, they are designed to serve as effective building blocks for the development of novel multi-target directed ligands (MTDLs) for the treatment of neurological disorders linked to cholinesterase (ChE) activity .

Mode of Action

For instance, N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and tested for their ability to inhibit Acetylcholinesterase (AChE) .

Biochemical Pathways

For instance, in the degradation of carbamates, certain conserved themes in metabolic pathways have been observed, such as the enzymatic hydrolysis of the carbamate ester or amide linkage .

Pharmacokinetics

It is known that pathophysiological factors can lead to altered pharmacokinetics and pharmacodynamics of drugs .

Result of Action

Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .

Action Environment

For instance, if multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .

生化学分析

Biochemical Properties

Benzyl dimethylcarbamate has been found to interact with acetylcholinesterase (AChE), a key enzyme in the nervous system . The compound acts as an inhibitor of AChE, with certain variants showing up to 85% inhibition at a concentration of 50mM .

Cellular Effects

The inhibition of AChE by Benzyl dimethylcarbamate can have significant effects on cellular processes. AChE plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline . Therefore, the inhibition of AChE by Benzyl dimethylcarbamate can potentially disrupt synaptic transmission.

Molecular Mechanism

Benzyl dimethylcarbamate exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of the enzyme, inhibiting its ability to hydrolyze ACh . This binding is not due to the carbamoylation of the enzyme, but rather, Benzyl dimethylcarbamate may act as a slow-binding inhibitor of AChE .

Temporal Effects in Laboratory Settings

The effects of Benzyl dimethylcarbamate on AChE inhibition have been observed to be time-dependent . This suggests that the compound may have a slow onset of action, which could be due to its high conformational freedom resulting from its linear alkyl chain .

Transport and Distribution

Its interaction with AChE suggests it may be present in areas where this enzyme is found, such as the central and peripheral nervous systems .

特性

IUPAC Name |

benzyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514110 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10507-52-5 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

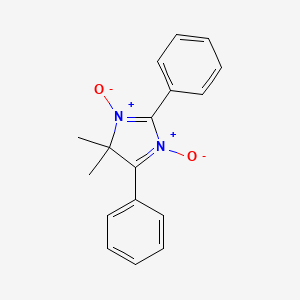

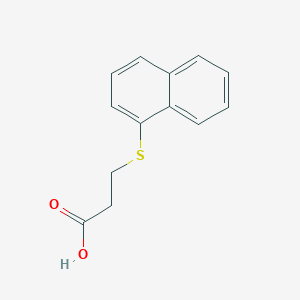

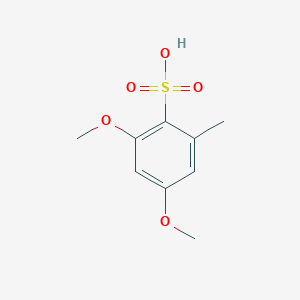

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N~1~-propylbenzamide](/img/structure/B1649741.png)

![Cyclopropyl{4-[6-ethyl-2-methyl-5-(4-methylbenzyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B1649743.png)

![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)

![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)

![N~1~-[(1-cyclopropyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazol-5-yl)methyl]-4-methoxy-N~1~-(2-methoxyethyl)benzamide](/img/structure/B1649750.png)

![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)

![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)

![2-phenoxy-N~1~-(6-{4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-1-yl}-3-pyridyl)acetamide](/img/structure/B1649760.png)